2-Chloro-5-(3-chloro-2-methylphenyl)phenol
Description
2-Chloro-5-(3-chloro-2-methylphenyl)phenol is an organochlorine compound that belongs to the class of chlorophenols. Chlorophenols are known for their use in various industrial applications, including as disinfectants, pesticides, and intermediates in organic synthesis . This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenol ring, making it a derivative of phenol.
Properties
IUPAC Name |
2-chloro-5-(3-chloro-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-10(3-2-4-11(8)14)9-5-6-12(15)13(16)7-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTSHSOQLCBNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685998 | |
| Record name | 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-80-6 | |
| Record name | 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol can be achieved through several methods. One common approach involves the chlorination of 2-methylphenol (o-cresol) followed by further chlorination to introduce the second chlorine atom. The reaction typically requires a chlorinating agent such as chlorine gas or sodium hypochlorite under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control to ensure the desired product yield and purity. The use of catalysts and solvents can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-chloro-2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated phenol to less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Chloro-5-(3-chloro-2-methylphenyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of chlorophenols on microbial growth.
Medicine: Research into its potential as an antiseptic or disinfectant is ongoing.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol involves its interaction with cellular components. The compound can disrupt cell membranes and proteins, leading to cell death. Its antimicrobial properties are attributed to its ability to denature proteins and interfere with enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: Similar in structure but with only one chlorine atom.
4-Chloro-3-methylphenol: Another chlorinated phenol with a different substitution pattern.
2,4-Dichlorophenol: Contains two chlorine atoms but in different positions on the phenol ring.
Uniqueness
2-Chloro-5-(3-chloro-2-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its antimicrobial activity compared to mono-chlorinated phenols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
